N~1~-(3,4-DICHLOROPHENYL)-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE
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Overview
Description
N~1~-(3,4-DICHLOROPHENYL)-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a dichlorophenyl group, a nitro-substituted pyrazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,4-DICHLOROPHENYL)-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group into the pyrazole ring.
Chlorination: Introduction of chlorine atoms into the phenyl ring.
Amidation: Formation of the benzamide linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3,4-DICHLOROPHENYL)-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of N1-(3,4-DICHLOROPHENYL)-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dichlorophenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide: Lacks the dimethyl groups on the pyrazole ring.
N-(3,4-dichlorophenyl)-4-({4-amino-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzamide: Contains an amino group instead of a nitro group.
Uniqueness
The presence of both the dichlorophenyl and nitro-substituted pyrazole groups in N1-(3,4-DICHLOROPHENYL)-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE may confer unique chemical and biological properties, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C19H16Cl2N4O3 |
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Molecular Weight |
419.3 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C19H16Cl2N4O3/c1-11-18(25(27)28)12(2)24(23-11)10-13-3-5-14(6-4-13)19(26)22-15-7-8-16(20)17(21)9-15/h3-9H,10H2,1-2H3,(H,22,26) |
InChI Key |
OBASYXMYEQFGLF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)C)[N+](=O)[O-] |
Origin of Product |
United States |
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